molecular formula C24H31N5O5S2 B4810912 ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4810912
M. Wt: 533.7 g/mol
InChI Key: DIMLZLPKSCJCKT-WOJGMQOQSA-N
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Description

ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, imidazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with the thiophene ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole, imidazole, or thiophene derivatives with comparable structures and functional groups.

Uniqueness

The uniqueness of ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(3-methoxypropyl)-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O5S2/c1-7-34-23(32)20-14(2)16(4)36-21(20)26-19(30)13-35-24-25-18(11-17-12-28(5)27-15(17)3)22(31)29(24)9-8-10-33-6/h11-12H,7-10,13H2,1-6H3,(H,26,30)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMLZLPKSCJCKT-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CC3=CN(N=C3C)C)C(=O)N2CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=N/C(=C/C3=CN(N=C3C)C)/C(=O)N2CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

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